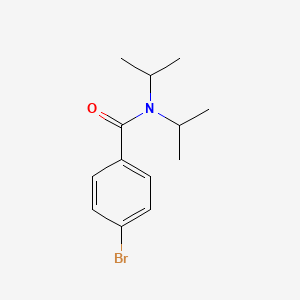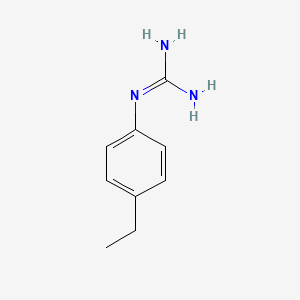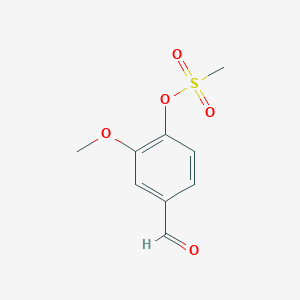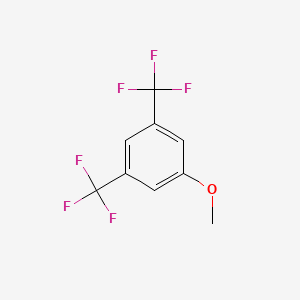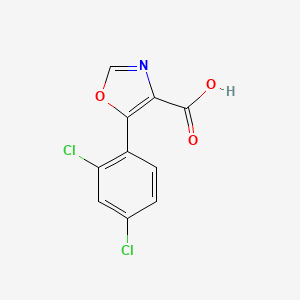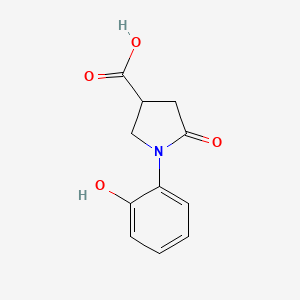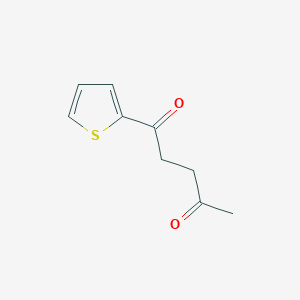
(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid
Übersicht
Beschreibung
The compound of interest, (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid, is a brominated aromatic compound with a methoxy group and a formyl group attached to the phenyl ring, and an acetic acid moiety as a substituent. While the specific compound is not directly studied in the provided papers, related compounds and their properties and reactions can give insights into its chemical behavior.
Synthesis Analysis
The synthesis of related brominated aromatic compounds involves regioselective bromination. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield of 84% by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . This suggests that a similar approach could be used for the synthesis of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid, with careful control of the reaction conditions to ensure the correct regioselectivity.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds shows that the bromine atom is electron-withdrawing, while methoxy and acetyl substituents are electron-donating . This influences the angles between the atoms in the molecule, as seen in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted . These structural features are important for understanding the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions, including electrophilic substitution. The kinetics of bromination of methoxycarbonyl derivatives of heterocyclic systems in acetic acid show that the presence of electron-donating groups can significantly affect the rate of bromination . Additionally, the prototropic rearrangement of brominated compounds can be catalyzed by bases in acetic acid, indicating that (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid may also undergo similar rearrangements under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The strong electron-withdrawing effect of the bromine atom and the electron-donating properties of other substituents affect the compound's acidity, boiling point, solubility, and other physical properties. The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers through strong O—H⋯O hydrogen bonds, which could be indicative of the solid-state behavior of similar compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid and its derivatives have been studied for their antimicrobial properties. Research indicates that certain derivatives, specifically 1,3,4-thiadiazole derivatives, exhibit significant in vitro antimicrobial activities against various strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016). Another study focusing on phenoxy acetic acid derivatives found them to be effective anti-mycobacterial agents against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).
Interactions with Metals
Research has also delved into the interactions of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid with metals. A study revealed the crystal structures of its acid and zinc(II) complex, offering insights into its potential applications in coordination chemistry and materials science (O'reilly, Smith, Kennard, & Mak, 1987).
Antioxidant Activities
Certain bromophenols, including derivatives of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid, have been isolated from marine algae and evaluated for their antioxidant activities. These compounds demonstrated potent activities, suggesting potential applications in food preservation and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2011).
Structural Analysis
Structural analysis of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid has been conducted to understand its molecular configuration. One study synthesized the compound and analyzed its molecular structure, contributing to the knowledge of its chemical properties and potential applications (Guzei, Gunderson, & Hill, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-15-8-3-7(11)2-6(4-12)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDYCPFAYHFSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395041 | |
| Record name | (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid | |
CAS RN |
20037-38-1 | |
| Record name | (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






